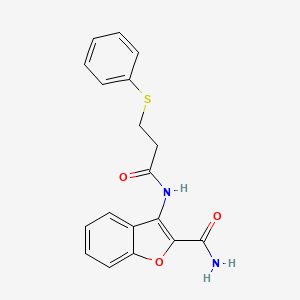![molecular formula C12H13Cl2N3O3 B2980306 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one CAS No. 929973-10-4](/img/structure/B2980306.png)
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H14Cl2N3O3. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a chloroacetyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Mécanisme D'action
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the nervous system, such as dopamine and serotonin receptors .
Mode of Action
The compound could bind to its target receptor and modulate its activity, leading to changes in cellular signaling .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets dopamine receptors, it could affect pathways related to mood regulation and motor control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-chloro-2-nitroaniline with piperazine, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Reduction: Formation of 2-chloro-1-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]ethan-1-one.
Oxidation: Formation of oxidized piperazine derivatives.
Applications De Recherche Scientifique
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and bioactive molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethan-1-one: Lacks the additional chloro group on the phenyl ring.
2-Chloro-1-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]ethan-1-one: Contains an amino group instead of a nitro group.
2-Chloro-1-[4-(4-chloro-2-methoxyphenyl)piperazin-1-yl]ethan-1-one: Contains a methoxy group instead of a nitro group.
Uniqueness
2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and binding affinity in various chemical and biological applications. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c13-8-12(18)16-5-3-15(4-6-16)10-2-1-9(14)7-11(10)17(19)20/h1-2,7H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPANAFNJMZRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)


![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2980233.png)

![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)




![2-Chloro-N-(6-oxaspiro[2.5]octan-2-ylmethyl)propanamide](/img/structure/B2980244.png)
![1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol](/img/structure/B2980245.png)
![2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2980246.png)
